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Compound of Interest

Compound Name: Ethyl (diethoxyphosphanyl)acetate

CAS No.: 688-49-3

Cat. No.: B8596567

Get Quote

An In-depth Technical Guide to the IUPAC Nomenclature of Ethyl
(diethoxyphosphanyl)acetate and its Common Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract
The precise nomenclature of organophosphorus compounds is critical for unambiguous

scientific communication, ensuring reproducibility in research and adherence to regulatory

standards. This guide provides a detailed analysis of the IUPAC name for "ethyl
(diethoxyphosphanyl)acetate." It addresses a common point of confusion between trivalent

phosphorus (P(III)) compounds (phosphonites) and pentavalent phosphorus (P(V)) compounds

(phosphonates). The primary focus will be on the significantly more common and stable

phosphonate analogue, ethyl 2-(diethoxyphosphoryl)acetate, which is often the intended

compound in such queries. This document will elucidate the principles of IUPAC nomenclature,

provide a structural and etymological breakdown of the correct names, and offer context

regarding the chemical properties and applications that differentiate these compounds.
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Introduction: The Critical Distinction Between
Phosphonites and Phosphonates
Organophosphorus chemistry encompasses a vast array of compounds with diverse

applications, from pharmaceuticals to agrochemicals.[1][2] A fundamental classification within

this field is based on the oxidation state of the phosphorus atom.[3] The name "ethyl
(diethoxyphosphanyl)acetate" implies a trivalent phosphorus (P(III)) center, correctly termed

a phosphonite. However, in practice, the pentavalent (P(V)) analogue containing a phosphoryl

group (P=O), a phosphonate, is far more prevalent and stable. This guide will first dissect the

nomenclature of the common phosphonate and then address the literal, but less common,

phosphonite structure.

The Predominant Compound: Ethyl 2-
(diethoxyphosphoryl)acetate (A Phosphonate)
It is highly probable that the compound of interest is the phosphonate derivative, which is

widely used in organic synthesis.

IUPAC Name:ethyl 2-(diethoxyphosphoryl)acetate[4][5]

Common Synonyms: Triethyl phosphonoacetate, Ethyl (diethylphosphono)acetate, Diethyl

carbethoxymethylphosphonate[4] CAS Number: 867-13-0[5]

Rationale for the IUPAC Name
The IUPAC naming of a molecule with multiple functional groups is governed by a priority

system.[6][7] The group with the highest priority determines the parent name and the suffix,

while other groups are treated as substituents and named with prefixes.[4]

Step-by-Step Name Construction:

Identify the Principal Functional Group: The molecule contains an ester group (-COOR) and

a phosphonate group (-PO(OR)₂). According to IUPAC rules, esters have higher priority than

phosphonates.[6] Therefore, the compound is named as an ester.
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Name the Ester Component: Esters are named by first identifying the alkyl group attached to

the single-bonded oxygen (the "ethyl" part) and then naming the acyl portion derived from

the carboxylic acid. The acyl portion has a two-carbon chain (derived from acetic acid), so its

base name is "ethanoate" or, more commonly in this context, "acetate". This gives us the

base name: ethyl acetate.

Identify and Name the Substituent: The phosphorus-containing group is attached to the

carbon atom adjacent to the carbonyl group (the α-carbon or position 2). This substituent is a

phosphonate ester with two ethoxy groups attached to a phosphoryl (P=O) core.

The P=O group is termed "phosphoryl".

The two -OCH₂CH₃ groups are "diethoxy".

Combining these gives the substituent name: (diethoxyphosphoryl). The parentheses are

used to avoid ambiguity.

Assemble the Full Name: The substituent name is added as a prefix to the parent ester

name, with a locant to indicate its position. The numbering of the acetate chain starts from

the carbonyl carbon as 1, making the point of attachment position 2.

This logical sequence results in the preferred IUPAC name: ethyl 2-

(diethoxyphosphoryl)acetate.[5]

Structural Representation and Naming Logic
The following diagram illustrates the molecular structure and the logic applied in deriving its

IUPAC name.

Caption: Diagram illustrating the structure and nomenclature logic for the phosphonate.

Field-Proven Insights: The Horner-Wadsworth-Emmons
Reaction
The trustworthiness of this structural assignment is validated by its widespread use as a key

reagent. Ethyl 2-(diethoxyphosphoryl)acetate is a classic Horner-Wadsworth-Emmons (HWE)

reagent. In the HWE reaction, this phosphonate is deprotonated to form a stabilized carbanion,
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which then reacts with aldehydes or ketones to produce α,β-unsaturated esters, predominantly

with an (E)-alkene geometry. This reaction is a cornerstone of modern organic synthesis for

constructing carbon-carbon double bonds.

The Literal Interpretation: Ethyl 2-
(diethoxyphosphanyl)acetate (A Phosphonite)
While less common, it is important to understand the nomenclature for the compound exactly

as named in the query, which contains a trivalent phosphorus atom.

IUPAC Name:ethyl 2-(diethoxyphosphanyl)acetate or ethyl 2-(diethoxyphosphino)acetate

Rationale for the IUPAC Name
The priority rules remain the same as for the phosphonate; the ester is the principal functional

group. The key difference lies in the name of the P(III) substituent.

Step-by-Step Name Construction:

Principal Functional Group: Ester. Parent name is ethyl acetate.

Identify and Name the Substituent: The substituent is a P(III) group with two ethoxy groups, -

P(OCH₂CH₃)₂.

The parent hydride for P(III) is phosphane (PH₃).

A substituent group derived from phosphane is a "phosphanyl" group (analogous to "alkyl"

from "alkane").

Alternatively, the older but still widely used term is "phosphino".

With two ethoxy groups, the substituent is named (diethoxyphosphanyl) or

(diethoxyphosphino).

Assemble the Full Name: Attaching the substituent prefix at position 2 of the parent ester

gives the full IUPAC name: ethyl 2-(diethoxyphosphanyl)acetate.
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Structural Representation and Naming Logic
The following diagram illustrates the structural difference and the naming logic for the

phosphonite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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